

Introduction: The Strategic Importance of 5-Cyanonicotinic Acid

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Compound of Interest

Compound Name: 5-Cyanonicotinic acid

Cat. No.: B1358369

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5-Cyanonicotinic acid is a substituted pyridine carboxylic acid that has emerged as a molecule of significant interest for researchers, particularly in the field of medicinal chemistry and drug development. Its unique trifunctional structure—comprising a pyridine ring, a carboxylic acid group, and a cyano (nitrile) group—renders it a highly versatile building block for the synthesis of complex heterocyclic compounds. The strategic placement of the electron-withdrawing cyano and carboxyl groups on the pyridine scaffold significantly influences its reactivity and physicochemical properties, making it an ideal precursor for developing targeted therapeutic agents. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, with a focus on its role in the discovery of novel enzyme inhibitors.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of **5-Cyanonicotinic acid** is the cornerstone of its effective application in research and synthesis. These properties dictate its behavior in various solvents, its reactivity in chemical transformations, and its potential for formulation.

The molecule, with the chemical formula $C_7H_4N_2O_2$, has a molecular weight of approximately 148.12 g/mol .^{[1][2]} Its structure is characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a cyano group.

Table 1: Summary of Physicochemical Properties of **5-Cyanonicotinic Acid**

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 887579-62-6 | [1][2] |
| Molecular Formula | C ₇ H ₄ N ₂ O ₂ | [1][2] |
| Molecular Weight | 148.12 | [1][2] |
| Appearance | Solid (form may vary) | [3] |
| Storage | Sealed in dry, room temperature conditions | [2] |

Part 2: Solubility and Dissociation Constant (pKa)

For drug development professionals, the solubility and acidity (pKa) of a compound are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of the carboxylic acid group suggests that the solubility of **5-Cyanonicotinic acid** is highly dependent on pH. In acidic solutions, the carboxyl group will be protonated (-COOH), leading to lower aqueous solubility. Conversely, in neutral to basic solutions, the group will deprotonate to form a carboxylate salt (-COO⁻), which significantly enhances its solubility in aqueous media. While specific quantitative solubility data is not readily available in the provided search results, related compounds like 5-aminonicotinic acid have shown solubility greater than 20.7 µg/mL at a pH of 7.4.[4] The nitrile group is relatively non-polar and may slightly decrease overall aqueous solubility compared to unsubstituted nicotinic acid.

The pKa value indicates the pH at which the carboxylic acid group is 50% ionized. For nicotinic acid itself, the pKa is around 4.85. The presence of the strongly electron-withdrawing cyano group at the 5-position is expected to increase the acidity of the carboxylic acid, thereby lowering its pKa value relative to the parent nicotinic acid. This is a crucial consideration for designing buffer systems for reactions or analytical methods.

Experimental Protocol: Aqueous Solubility Assessment

This protocol describes a standard method for determining the thermodynamic solubility of **5-Cyanonicotinic acid**, a critical step for any compound intended for biological screening.

Causality: The shake-flask method is considered the gold standard for solubility measurement because it allows the compound to reach equilibrium between its solid and dissolved states, providing a true measure of thermodynamic solubility. Using a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions, providing data relevant to drug development.

Methodology:

- **Preparation:** Prepare a 100 mM stock solution of **5-Cyanonicotinic acid** in dimethyl sulfoxide (DMSO). Prepare a PBS solution at pH 7.4.
- **Incubation:** Add an excess amount of the solid **5-Cyanonicotinic acid** (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of PBS (pH 7.4) in a glass vial.
- **Equilibration:** Seal the vials and place them in a shaker or rotator, agitating at room temperature for 24 hours to ensure equilibrium is reached.
- **Separation:** After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
- **Quantification:** Carefully collect the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[5] A calibration curve prepared from the DMSO stock solution is used for quantification.
- **Validation:** The experiment should be run in triplicate to ensure reproducibility. The solid material remaining after the experiment should be analyzed (e.g., by XRPD) to confirm that no phase changes occurred.

Part 3: Chemical Reactivity and Stability

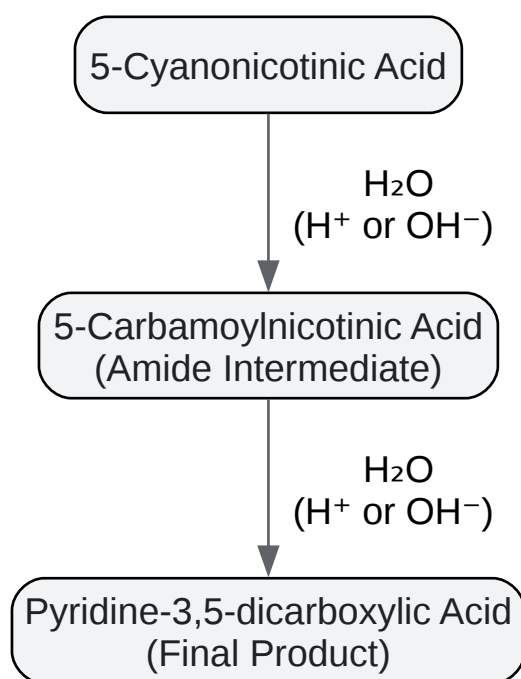
The reactivity of **5-Cyanonicotinic acid** is governed by its three key functional components: the carboxylic acid, the nitrile, and the pyridine ring.

- **Carboxylic Acid Group:** This group undergoes typical reactions such as esterification with alcohols under acidic conditions and amidation with amines using coupling agents (e.g., HATU, EDC). These reactions are fundamental for creating derivatives and prodrugs.[6]

- **Nitrile Group:** The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (yielding pyridine-3,5-dicarboxylic acid) or an amide intermediate. It can also be reduced to an amine or participate in cycloaddition reactions.
- **Pyridine Ring:** The pyridine ring is an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution than benzene. However, the specific reactivity will be influenced by the directing effects of the existing substituents.

The stability of the compound is generally good under standard storage conditions (dry, room temperature).[2] However, prolonged exposure to strong acids or bases at elevated temperatures can lead to the hydrolysis of the nitrile group.

Diagram: Potential Hydrolysis Pathway of 5-Cyanonicotinic Acid



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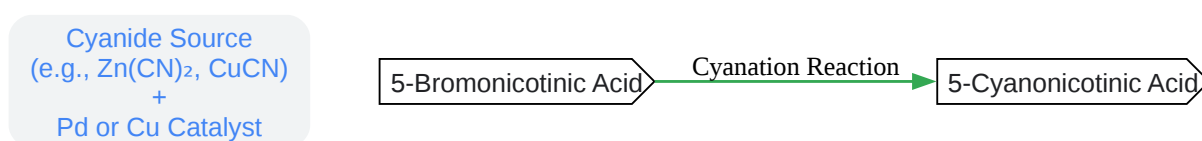
Caption: Hydrolysis of the nitrile group under acidic or basic conditions.

Part 4: Synthesis and Purification

The synthesis of **5-Cyanonicotinic acid** is a key process for its availability in research. A common and effective strategy involves the cyanation of a halogenated precursor, such as 5-bromonicotinic acid.

This approach leverages the well-established reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions. Using a palladium or copper catalyst, the bromo-substituent can be efficiently displaced by a cyanide nucleophile.

Diagram: Synthesis Workflow from 5-Bromonicotinic Acid



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Caption: General workflow for the synthesis of **5-Cyanonicotinic Acid**.

Experimental Protocol: Laboratory-Scale Synthesis via Cyanation

Expertise & Causality: This protocol utilizes a palladium-catalyzed cyanation reaction. Zinc cyanide is chosen as the cyanide source because it is less acutely toxic and easier to handle than alkali metal cyanides. Palladium catalysts, such as $\text{Pd}(\text{PPh}_3)_4$, are highly effective for this type of C-C bond formation. The reaction is performed in a polar aprotic solvent like DMF to ensure solubility of the reactants and facilitate the catalytic cycle.

Methodology:

- **Reactor Setup:** To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-bromonicotinic acid (1.0 eq).^[7]
- **Reagent Addition:** Add zinc cyanide ($\text{Zn}(\text{CN})_2$, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 eq).

- **Solvent and Degassing:** Add anhydrous dimethylformamide (DMF). Degas the mixture by bubbling nitrogen through it for 15 minutes to remove oxygen, which can deactivate the catalyst.
- **Reaction:** Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and acidify with HCl (e.g., 2M) to a pH of ~3-4. This protonates the carboxylic acid, causing the product to precipitate.
- **Purification:** Collect the crude product by filtration. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity **5-Cyanonicotinic acid**.^[8]

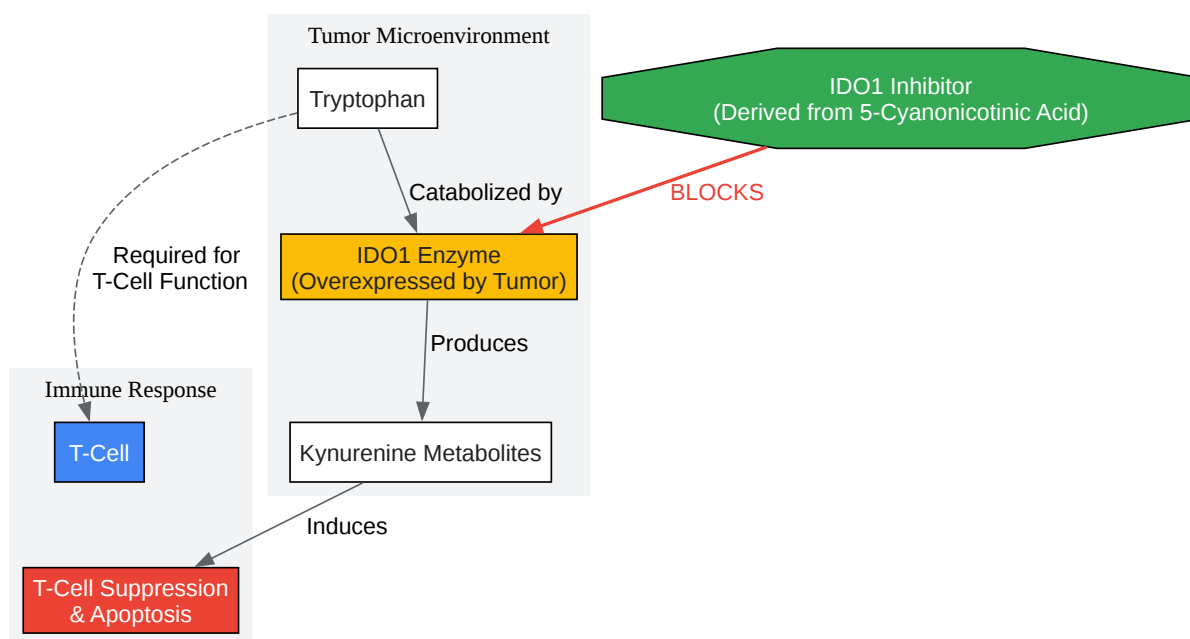
Part 5: Applications in Drug Discovery: A Precursor to IDO Inhibitors

One of the most significant applications of **5-Cyanonicotinic acid** is its use as a key intermediate in the synthesis of inhibitors for the enzyme indoleamine 2,3-dioxygenase (IDO1).^[1]

IDO1 is a critical enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan. In the context of cancer, many tumors overexpress IDO1. This leads to the depletion of tryptophan in the tumor microenvironment, which suppresses the activity of tumor-infiltrating T-cells, and the production of kynurenine metabolites that actively induce T-cell apoptosis. This creates an immunosuppressive shield that allows the tumor to evade the immune system.

Inhibiting the IDO1 enzyme is therefore a major strategy in immuno-oncology. By blocking this pathway, IDO1 inhibitors can restore T-cell function and enhance the body's own anti-tumor immune response. **5-Cyanonicotinic acid** serves as a crucial starting material for building more complex molecules that can potently and selectively inhibit this enzyme.^[1]

Diagram: The Role of IDO1 in Tumor Immune Evasion and Its Inhibition



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Caption: Mechanism of IDO1-mediated immune suppression and its blockade.

Conclusion

5-Cyanonicotinic acid is far more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide a robust foundation for the rational design and synthesis of novel therapeutic agents. For scientists and researchers in drug development, a comprehensive understanding of this molecule's characteristics, from its pKa to its synthetic routes, is essential

for unlocking its full potential in creating the next generation of targeted therapies, particularly in the promising field of immuno-oncology.

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